5-Bromo-2-iodo-3-methylbenzoic acid
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Overview
Description
5-Bromo-2-iodo-3-methylbenzoic acid is an organic compound with the molecular formula C8H6BrIO2 It is a derivative of benzoic acid, where the benzene ring is substituted with bromine, iodine, and a methyl group
Mechanism of Action
Target of Action
It’s known that benzylic compounds often interact with various enzymes and receptors in the body .
Mode of Action
Benzylic compounds are known to undergo reactions at the benzylic position, such as free radical bromination, nucleophilic substitution, and oxidation . These reactions can lead to changes in the compound’s structure, which may alter its interaction with its targets.
Biochemical Pathways
Benzylic compounds are known to participate in various biochemical reactions, including those involving free radicals and nucleophilic substitutions . These reactions can affect various biochemical pathways and have downstream effects on cellular processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-iodo-3-methylbenzoic acid typically involves the bromination and iodination of 3-methylbenzoic acid. One common method includes the following steps:
Bromination: 3-Methylbenzoic acid is treated with bromine in the presence of a catalyst such as iron(III) bromide to introduce the bromine atom at the 5-position.
Iodination: The brominated product is then subjected to iodination using iodine and a suitable oxidizing agent like potassium iodate to introduce the iodine atom at the 2-position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control the reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-iodo-3-methylbenzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.
Reduction Reactions: The carboxylic acid group can be reduced to an alcohol or an aldehyde using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.
Suzuki-Miyaura Coupling: Palladium catalysts, boronic acids, and bases like potassium carbonate in solvents such as tetrahydrofuran.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products
Substitution: Derivatives with different functional groups replacing bromine or iodine.
Coupling: Biaryl compounds with extended aromatic systems.
Reduction: Alcohols or aldehydes derived from the carboxylic acid group.
Scientific Research Applications
5-Bromo-2-iodo-3-methylbenzoic acid has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Pharmaceuticals: It is used in the development of new drugs and therapeutic agents.
Materials Science: It is employed in the synthesis of novel materials with specific electronic or optical properties.
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-5-iodo-3-methylbenzoic acid
- 5-Bromo-3-iodo-2-methylbenzoic acid
- 3-Bromo-2-methylbenzoic acid
Uniqueness
5-Bromo-2-iodo-3-methylbenzoic acid is unique due to the specific positions of the bromine and iodine atoms on the benzene ring, which influence its reactivity and the types of reactions it can undergo. This positional specificity makes it a valuable intermediate in organic synthesis and other applications.
Properties
IUPAC Name |
5-bromo-2-iodo-3-methylbenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrIO2/c1-4-2-5(9)3-6(7(4)10)8(11)12/h2-3H,1H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTXSGSFUMHDBCD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1I)C(=O)O)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrIO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.94 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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